![molecular formula C8H11N3O B2882370 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2031259-34-2](/img/structure/B2882370.png)
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
The compound “1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane” is a type of oxadiazole, which is a class of heterocyclic compounds. These compounds are known for their wide range of biological activities .
Synthesis Analysis
Oxadiazoles can be synthesized through a variety of methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system that includes two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can be quite complex. For instance, the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained . Additionally, the synthesis of certain oxadiazole derivatives involves reactions with various enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary widely. For instance, one derivative was found to be a white solid with a melting point of 106.6–108.1 °C . Another derivative was found to be a yellow solid with a melting point of 98.1–98.7 °C .Scientific Research Applications
Medicine
1,3,4-Oxadiazoles, which include the compound , play a key role in the fight against diseases affecting both human and animal living organisms . They have been successfully used in the treatment of various diseases in humans and animals .
Agriculture
These compounds also play an important role in modern agriculture . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Antibacterial Properties
Some 1,3,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .
Antifungal Properties
These compounds have also shown moderate anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture .
Nematocidal Properties
1,3,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .
Anticancer Properties
Some 1,3,4-oxadiazole compounds have shown anti-proliferative activity against gastric cancer cell SGC-7901 .
Antioxidant Properties
Many oxadiazole derivatives exhibit antioxidant properties , which can help protect cells from damage caused by free radicals.
Analgesic Properties
1,3,4-Oxadiazole derivatives also exhibit analgesic (pain-relieving) properties , making them potentially useful in the development of new pain medications.
Mechanism of Action
Target of Action
The primary targets of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[21It is known that oxadiazole derivatives have been the center of attention for their high therapeutic values . They have shown promising results in cancer therapy and have been used to overcome multidrug resistance .
Mode of Action
Oxadiazole derivatives have been reported to act on several enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also inhibit some pathways like telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
In silico predictions and pharmacokinetic studies of similar compounds have confirmed high oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to show promising anticancer activity . For example, IC 50 values of a similar compound were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Oxadiazoles have shown promise in a variety of applications, particularly in medicinal chemistry. They have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and antioxidant properties . Future research will likely continue to explore the potential of these compounds in various applications.
properties
IUPAC Name |
2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-11-7(12-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAWNIBBMPGQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C23CC(C2)CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane |
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